3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
Description
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Properties
IUPAC Name |
3-methyl-1-phenylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-10(11(12)15)7-14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWBZSROWRYHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility profile of pyrazole-4-carbonyl chloride derivatives in organic solvents
Executive Summary
Pyrazole-4-carbonyl chloride derivatives serve as critical "warheads" in the synthesis of kinase inhibitors, agrochemicals (e.g., SDHI fungicides), and high-performance materials.[1] However, their solubility profile is inextricably linked to their hydrolytic instability.[1] Unlike stable solids, these electrophiles cannot be assessed via standard "shake-flask" methods in ambient air without rapid degradation into their corresponding carboxylic acids.[1]
This guide provides a rigorous, field-proven framework for selecting solvents and determining solubility limits using inert-atmosphere protocols and derivatization-based quantification .[1]
Chemical Context & The "Hydrolysis Trap"
The pyrazole-4-carbonyl chloride moiety is characterized by a highly electrophilic carbonyl carbon, activated by the electron-deficient pyrazole ring.[1]
-
The Trap: Researchers often report "poor solubility" when, in reality, they are observing the precipitation of the hydrolyzed product (Pyrazole-4-carboxylic acid), which is significantly less soluble in organic solvents than the acid chloride.
-
The Rule: Solubility data is invalid unless the structural integrity of the acid chloride is confirmed during the measurement.
Mechanism of Instability
In the presence of trace moisture (ppm levels in "wet" solvents), the following irreversible cascade occurs:
The generated HCl can further protonate the pyrazole nitrogen (if N-unsubstituted), creating an insoluble hydrochloride salt, further confounding solubility data.
Solvent Compatibility Matrix
The following classification governs solvent selection for process development (recrystallization, coupling reactions) and storage.
| Solvent Class | Representative Solvents | Compatibility | Solubility Profile | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent | High (>100 mg/mL) .[1] Dipole interactions stabilize the polar carbonyl.[1] | Primary reaction solvent; Stock solutions.[1] |
| Aromatic | Toluene, Chlorobenzene, Xylene | Good | Moderate to High .[1] Increases with temperature.[1] | Recrystallization (cooling yields crystals).[1] |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Conditional | High .[1] Warning: Must be anhydrous and peroxide-free.[1] Lewis basicity of ether oxygen can stabilize the acyl cation.[1] | Coupling reactions (e.g., Schotten-Baumann).[1] |
| Aliphatic | Hexane, Heptane, Cyclohexane | Inert | Low/Insoluble .[1] | Anti-solvent for precipitation/purification.[1] |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMAc | Caution | High .[1] Warning: DMF can react with acid chlorides (Vilsmeier-type side reactions) at high temps.[1] | Use only if necessary for subsequent coupling.[1] |
| Protic | Methanol, Ethanol, Water | FORBIDDEN | N/A (Reacts) .[1][2] Rapid solvolysis to esters/acids.[1] | Quenching agents only.[1] |
Strategic Visualization: Solvent Selection Logic
The following decision tree illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Purification, or Analysis).
Figure 1: Decision logic for solvent selection based on process intent. Note the strict exclusion of protic solvents for synthesis.
Experimental Protocol: The "Self-Validating" Solubility Determination
Directly measuring the solubility of acid chlorides by gravimetric analysis (weighing the filtrate) is prone to error because the solvent evaporation step often induces hydrolysis from atmospheric moisture.
The Solution: The "Quench & Quantify" Protocol.[1] This method converts the unstable acid chloride into a stable amide or ester in situ, which is then quantified by HPLC.[1]
Protocol Workflow
Reagents:
-
Analyte: Pyrazole-4-carbonyl chloride derivative.[1][3][4][5][6][7][8]
-
Solvent: Anhydrous DCM or Toluene (dried over molecular sieves, <50 ppm H2O).
-
Quench Reagent: 2.0 M Dimethylamine in THF (or excess Methanol).[1]
Step-by-Step Methodology:
-
Saturation (Inert Environment):
-
Filtration:
-
Using a syringe filter (PTFE, 0.45 µm) pre-dried and flushed with
, withdraw 1.0 mL of the saturated supernatant.
-
-
Immediate Derivatization (The Critical Step):
-
Immediately inject the 1.0 mL filtrate into a vial containing 5.0 mL of the Quench Reagent (e.g., Dimethylamine).
-
Reaction:
. -
Allow to react for 10 minutes. This converts 100% of the dissolved acid chloride into the stable amide.
-
-
Quantification (HPLC):
-
Analyze the quenched solution via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).
-
Use a calibration curve of the synthesized amide standard to determine the concentration.
-
Calculation: Back-calculate the concentration of the acid chloride based on the molar mass ratio.
-
Visualization: The "Quench & Quantify" Workflow
Figure 2: The "Quench & Quantify" workflow ensures that only dissolved, active acid chloride is measured, eliminating artifacts from hydrolysis.
Handling & Storage Best Practices
To maintain the solubility profile and chemical activity of these derivatives, strict adherence to the following protocols is required:
-
Storage: Store under Argon or Nitrogen at -20°C. Use Parafilm® or Teflon tape over caps to prevent moisture ingress.[1]
-
Handling:
-
Solid: Weigh quickly in air only if humidity is <30%; otherwise, use a glovebox.[1]
-
Liquid/Solution: Always use oven-dried glassware and syringes.
-
-
Quality Control: Before critical reactions, perform a "Visual Solubility Test." A clear solution in dry DCM indicates good quality.[1] Cloudiness suggests partial hydrolysis (insoluble acid formation).[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
BenchChem. (2023).[1] 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride Properties & Safety. [1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15340110, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (General methods for Acid Chlorides).
-
Santa Cruz Biotechnology. (2023).[1] 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride Product Data. [1]
Sources
- 1. comptox.epa.gov [comptox.epa.gov]
- 2. theorango.com [theorango.com]
- 3. 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride | CAS 110763-09-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. evitachem.com [evitachem.com]
- 6. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. 1H-Pyrazole-4-carbonyl chloride, 3-(difluoromethyl)-1-methyl- | 141573-96-8 [chemicalbook.com]
An In-depth Technical Guide to the Pharmacophore Potential of 3-Methyl-1-Phenylpyrazole Derivatives
Executive Summary
The 3-methyl-1-phenylpyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its synthetic accessibility and tunable electronic and steric properties make it an ideal framework for drug design. This technical guide provides an in-depth exploration of the pharmacophoric potential of these derivatives, synthesizing data from seminal studies to provide a cohesive understanding of their structure-activity relationships (SAR). We will dissect the key structural features that govern their interactions with biological targets, detail their applications as anticancer, antimicrobial, and kinase-inhibiting agents, and provide robust, field-proven protocols for their synthesis and evaluation. Furthermore, this guide outlines a comprehensive workflow for computational pharmacophore modeling, enabling researchers to rationally design the next generation of potent and selective therapeutic agents based on this versatile scaffold.
The 3-Methyl-1-Phenylpyrazole Core: A Privileged Scaffold
Heterocyclic compounds are foundational to modern drug discovery, and among them, the pyrazole nucleus is of paramount importance.[1][2] This five-membered aromatic ring containing two adjacent nitrogen atoms is a key structural motif in several commercial drugs.[1] The 3-methyl-1-phenylpyrazole variant, in particular, offers a synthetically tractable and sterically defined backbone. The phenyl ring at the N1 position and the methyl group at the C3 position provide a basis for extensive functionalization, allowing for fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. Understanding the intrinsic pharmacophoric features of this core is the first step in unlocking its therapeutic potential.
Core Pharmacophoric Features
A pharmacophore is the essential three-dimensional arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[3][4] The 3-methyl-1-phenylpyrazole scaffold presents several key features:
-
Aromatic/Hydrophobic Regions: The N1-phenyl ring provides a crucial aromatic surface for π-π stacking or hydrophobic interactions within a receptor's binding pocket.
-
Hydrogen Bond Acceptors: The N2 atom of the pyrazole ring acts as a hydrogen bond acceptor, a critical interaction point in many enzyme active sites.
-
Hydrophobic Pocket Filler: The C3-methyl group offers a small, defined hydrophobic feature that can occupy small clefts in a binding site.
-
Tunable Substitution Points: The C4 and C5 positions of the pyrazole ring, as well as the N1-phenyl ring, are common points for substitution, allowing for the introduction of additional pharmacophoric elements like hydrogen bond donors, acceptors, and charged groups.
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// Invisible edges for positioning labels main -- N2_label [style=invis]; main -- Phenyl_label [style=invis]; main -- Methyl_label [style=invis]; main -- C4_label [style=invis]; main -- C5_label [style=invis]; } केंद Figure 1: Core structure and key pharmacophoric features of the 3-methyl-1-phenylpyrazole scaffold.
The Significance of Tautomerism: The Pyrazolone Form
When the C5 position is substituted with a hydroxyl group, the scaffold exists in tautomeric equilibrium, primarily as the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one form. This pyrazolone derivative is a crucial intermediate and a bioactive scaffold in its own right.[5][6] The presence of the carbonyl group and the active methylene group at C4 drastically alters the pharmacophore, introducing a strong hydrogen bond acceptor (C=O) and a reactive site for further derivatization via reactions like Knoevenagel condensation.[7]
Biological Activities and Structure-Activity Relationships (SAR)
The true potential of a scaffold is realized through the biological activities of its derivatives. The 3-methyl-1-phenylpyrazole core has been successfully exploited to generate compounds with significant anticancer, antimicrobial, and kinase inhibitory activities.
Anticancer Activity
Derivatives of this scaffold have demonstrated potent cytotoxicity against a range of human cancer cell lines.[1][8] A common synthetic strategy involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aryl aldehydes to produce 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).[1]
-
SAR Insights:
-
The nature of the substituent on the arylmethylene bridge is critical. Electron-withdrawing groups or hydroxyl groups on this phenyl ring often enhance cytotoxic activity.[1]
-
Compound 3i from one study, featuring a 3-hydroxy-4-methoxyphenyl group, was found to be a potent radical scavenger and exhibited an IC50 of 9.9 ± 1.1 μM against the RKO colorectal carcinoma cell line, inducing p53-mediated apoptosis.[1]
-
Other pyrazole derivatives have shown potent activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with some compounds showing greater potency than the standard drug doxorubicin.[8]
-
| Compound Derivative | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 3i (bis-pyrazolone) | 4-((3-hydroxy-4-methoxyphenyl)methylene) | RKO (colorectal) | 9.9 ± 1.1 | [1] |
| Unnamed Pyrazole | 4-bromophenyl group at pyrazole ring | MCF-7 (breast) | 5.8 | [8] |
| Unnamed Pyrazole | 4-bromophenyl group at pyrazole ring | A549 (lung) | 8.0 | [8] |
| Compound 10 | EGFR inhibitor | A549 (lung) | 2.2 | [8] |
| Thiazolidinone Hybrid | 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one | Lung Cancer | 31.01% inhibition | [9] |
Table 1. Selected 3-methyl-1-phenylpyrazole derivatives with notable anticancer activity.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a well-established "hinge-binding" motif, making it ideal for designing kinase inhibitors.[10] Derivatives have shown potent activity against several important kinases.
-
SAR Insights:
-
Aurora Kinases: These are key regulators of mitosis and are attractive anticancer targets. Pyrazole derivatives have been developed as potent Aurora A/B inhibitors.[10] A nitro group on a pendant phenyl ring was found to be more optimal for activity than other substituents.[10]
-
Src Family Kinases (SFKs): Phenylpyrazolopyrimidine derivatives have shown modest to good inhibitory activity against c-Src, Btk, and Lck.[11] A 4-chlorophenyl carbonyl substitution resulted in a compound with an IC50 of 60.4 µM against c-Src.[11]
-
BCR-ABL Kinase: Inhibition of this kinase is a key strategy for treating chronic myeloid leukemia (CML). Pyrazole-based inhibitors have been reported as both ATP-competitive and non-ATP competitive (allosteric) inhibitors.[10]
-
| Compound Derivative | Target Kinase | IC50 | Reference |
| Compound 6 | Aurora A | 0.16 µM | [10] |
| Compound 8 | Aurora A / Aurora B | 35 nM / 75 nM | [10] |
| Compound 10 (PhPP derivative) | c-Src | 60.4 µM | [11] |
| Compound 10 (PhPP derivative) | Btk | 90.5 µM | [11] |
Table 2. Kinase inhibitory activity of selected pyrazole-based compounds.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 3-methyl-1-phenylpyrazole derivatives have demonstrated promising antibacterial and antifungal properties.[12][13][14]
-
SAR Insights:
-
The introduction of a thiol group at the C5 position yields compounds with significant antibacterial activity, particularly against Gram-positive bacteria like MRSA, S. aureus, and S. epidermidis.[12]
-
Substitution on the N1-phenyl ring influences activity. A p-fluoro substituent was shown to confer good antibacterial activity, while a p-nitro group was less effective.[12]
-
The incorporation of other heterocyclic moieties, such as thiazole or chromene, onto the pyrazole scaffold can enhance antimicrobial potency.[13]
-
The presence of electron-withdrawing groups (e.g., bromo, nitro) on the core structure generally leads to excellent activity against a broad range of bacterial strains.[15]
-
| Compound Derivative | Substitution Pattern | Target Microorganism | Activity/MIC | Reference |
| 3a | 3-methyl-1-phenylpyrazole-5-thiol | MRSA, S. aureus | Good activity | [12] |
| 8 | 3-methyl-1-(p-fluorophenyl)pyrazole-5-thiol | MRSA, S. aureus | Good activity | [12] |
| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria & Fungi | MIC: 62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal) | [14] |
Table 3. Antimicrobial activity of selected 3-methyl-1-phenylpyrazole derivatives.
Experimental Design & Protocols
The translation of a chemical scaffold into a therapeutic lead requires robust and reproducible experimental protocols. The following sections provide self-validating, step-by-step methodologies for the synthesis and biological evaluation of 3-methyl-1-phenylpyrazole derivatives.
Protocol: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
This protocol is adapted from a procedure known for its high yields and simple purification.[1] It represents a three-component reaction based on the Knoevenagel condensation principle.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (10 mmol, 2 equivalents) and the desired substituted benzaldehyde (5 mmol, 1 equivalent) in 30 mL of ethanol.
-
Catalyst Addition: Add sodium acetate (1.5 mmol, 0.3 equivalents) to the stirred solution at room temperature. The causality for using a mild base like sodium acetate is to facilitate the deprotonation of the active methylene group of the pyrazolone, initiating the condensation, without promoting unwanted side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 2-4 hours, evidenced by the consumption of the starting aldehyde.
-
Product Isolation: Upon completion, the solid product often precipitates directly from the reaction mixture. Isolate the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then with distilled water to remove the catalyst and any unreacted starting materials. Dry the product under vacuum. The purity is typically high enough for biological screening, but recrystallization from ethanol can be performed if necessary.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and mass spectrometry.
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// Nodes Start [label="Starting Materials:\n- 3-Methyl-1-phenyl-5-pyrazolone (2 eq.)\n- Aryl Aldehyde (1 eq.)"]; Solvent [label="Dissolve in Ethanol"]; Catalyst [label="Add Sodium Acetate (catalyst)"]; Reaction [label="Stir at Room Temperature\n(2-4 hours)"]; Monitor [label="Monitor by TLC"]; Precipitate [label="Precipitation of Product"]; Isolate [label="Isolate by Vacuum Filtration"]; Wash [label="Wash with Cold Ethanol\nand Water"]; Dry [label="Dry Under Vacuum"]; Product [label="Final Product:\n4,4'-(Arylmethylene)bis-pyrazolone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterize:\nNMR, IR, MS"];
// Edges Start -> Solvent; Solvent -> Catalyst; Catalyst -> Reaction; Reaction -> Monitor [label="Periodically"]; Monitor -> Reaction; Reaction -> Precipitate; Precipitate -> Isolate; Isolate -> Wash; Wash -> Dry; Dry -> Product; Product -> Characterize; } केंद Figure 2: Experimental workflow for the synthesis of bis-pyrazolone derivatives.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., RKO, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation time is critical as it must be long enough for the compound to exert its cytotoxic/cytostatic effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Computational Pharmacophore Modeling Workflow
To rationally design novel derivatives, a computational approach is invaluable. Ligand-based pharmacophore modeling is particularly useful when a diverse set of active molecules is known but the 3D structure of the target is unavailable.[16][17]
Methodology:
-
Dataset Preparation: Compile a set of 3-methyl-1-phenylpyrazole derivatives with known biological activity (e.g., IC50 values) against a specific target. Divide the set into a training set (~70-80%) to generate the model and a test set (~20-30%) to validate it.[16]
-
Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This step is critical because the bioactive conformation is unknown and must be sampled.[4]
-
Feature Mapping: Identify the potential pharmacophoric features (H-bond acceptors/donors, hydrophobic regions, aromatic rings, etc.) for each conformation of each molecule.
-
Hypothesis Generation: Align the conformations of the most active molecules and identify the common pharmacophoric features and their spatial arrangement. This process generates multiple pharmacophore hypotheses.
-
Scoring and Ranking: Score each hypothesis based on its ability to correctly map the features of the active molecules in the training set and its complexity. A good model should be statistically significant and predictive.
-
3D-QSAR Model Generation: Use the best-ranked pharmacophore hypothesis to align all molecules in the training set. A 3D-QSAR (Quantitative Structure-Activity Relationship) model, such as CoMFA or CoMSIA, can then be built to correlate the 3D steric and electrostatic fields of the aligned molecules with their biological activity.[18][19] This provides a quantitative model of the SAR.
-
Model Validation: Validate the generated model using the test set. A high correlation between the experimentally determined and predicted activities for the test set molecules indicates a robust and predictive model. The model can then be used for virtual screening of large compound libraries to identify new potential hits.[4]
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// Nodes A [label="1. Dataset Preparation\n(Training & Test Sets)"]; B [label="2. Generate 3D Conformers\nfor all molecules"]; C [label="3. Identify Common\nPharmacophoric Features"]; D [label="4. Generate & Score\nPharmacophore Hypotheses"]; E [label="5. Select Best Hypothesis"]; F [label="6. Align Training Set to\nHypothesis & Build 3D-QSAR Model"]; G [label="7. Validate Model\nusing Test Set"]; H [label="8. Virtual Screening\nof New Compounds", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E [label="Statistical Significance"]; E -> F; F -> G; G -> H [label="If Validated"]; } केंद Figure 3: Workflow for ligand-based pharmacophore modeling and 3D-QSAR.
Conclusion and Future Perspectives
The 3-methyl-1-phenylpyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry. The inherent pharmacophoric features of the core, combined with its synthetic tractability, have enabled the development of potent anticancer, antimicrobial, and kinase-inhibiting agents. The structure-activity relationships elucidated to date show clear patterns: substitutions on the N1-phenyl ring and modifications at the C4 and C5 positions are critical for modulating biological activity and selectivity.
The future of drug discovery with this scaffold lies in the integration of computational and synthetic approaches. The pharmacophore modeling and 3D-QSAR workflows outlined in this guide provide a clear path for the rational design of next-generation inhibitors. By focusing on target-specific decorations of the pyrazole core—for instance, by designing molecules that can form additional hydrogen bonds or occupy specific hydrophobic subpockets in a kinase active site—researchers can develop derivatives with enhanced potency and improved safety profiles. The continued exploration of this privileged structure is certain to yield novel and effective therapeutic agents for a host of human diseases.
References
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- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal.
- Pyrazoles as anticancer agents: Recent advances. (2023).
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- Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. (2018). PMC - NIH.
- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021).
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- Synthesis and antimicrobial activity of Novel Pyrazole Deriv
- Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. (2021). Journal of Applied Pharmaceutical Science.
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021).
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. (2020). PubMed.
- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). PMC.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Mini review on anticancer activities of Pyrazole Deriv
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Indian Academy of Sciences.
- Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. (2013). PMC.
- Pharmacophore modeling: advances and pitfalls. (2024). Frontiers in Chemistry.
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Journal of Receptor, Ligand and Channel Research.
- Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign
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An In-depth Technical Guide to the History and Discovery of Phenylpyrazole-Based Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylpyrazole core is a privileged scaffold in modern medicinal and agrochemical chemistry, forming the basis of a wide array of functional molecules, from blockbuster insecticides to life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the history, discovery, and development of phenylpyrazole-based building blocks. It traces the journey from their initial synthesis to their rise as critical components in crop protection and their subsequent evolution into a versatile platform for drug discovery. The guide delves into the key synthetic methodologies, the pivotal structure-activity relationship (SAR) studies that unlocked their potential, and the mechanisms of action that define their biological effects. Detailed experimental protocols, comparative data, and workflow visualizations are provided to equip researchers with both the historical context and practical knowledge required to innovate in this dynamic field of chemistry.
Introduction: The Phenylpyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] When substituted with a phenyl group, it forms the phenylpyrazole scaffold, a structure that has demonstrated remarkable versatility and biological significance. This guide will explore the trajectory of this chemical entity, from its academic origins to its current status as a critical building block in two major, yet distinct, scientific arenas: agriculture and medicine. We will examine the key discoveries that propelled phenylpyrazoles to prominence and the scientific reasoning behind the experimental choices that led to their widespread application.
Early History and Foundational Synthesis: The Knorr Pyrazole Synthesis
The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1][3][4] His work on the condensation of β-ketoesters with hydrazine derivatives, now known as the Knorr pyrazole synthesis, was a seminal discovery that laid the groundwork for pyrazole chemistry.[1][5][6][7] This reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust and versatile method for constructing the pyrazole ring.[3][6][8][9][10] The elegance of this synthesis lies in its simplicity and the ready availability of the starting materials.
The mechanism of the Knorr synthesis typically proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][6] The choice of a substituted hydrazine, such as phenylhydrazine, directly leads to the formation of an N-phenylpyrazole.
Caption: The Knorr pyrazole synthesis workflow.
The Agrochemical Revolution: The Discovery of Fipronil
For much of the 20th century, phenylpyrazoles remained largely in the realm of academic interest. This changed dramatically with the discovery of fipronil in 1987 by scientists at Rhône-Poulenc.[11] Fipronil, a broad-spectrum insecticide, was the first of the phenylpyrazole class of insecticides to be commercialized and has had a profound impact on agriculture and animal health.[11][12][13][14]
The discovery of fipronil was a landmark achievement that showcased the potential of the phenylpyrazole scaffold. Its unique mode of action, which involves the disruption of the insect central nervous system, provided a new tool for pest management, particularly against insects that had developed resistance to other classes of insecticides.[11][12]
Mechanism of Action: A Novel Target
Fipronil's insecticidal activity stems from its ability to block the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[11][12][15][16][17] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the GABA receptors, fipronil prevents the influx of chloride ions, leading to hyperexcitation of the insect's nerves and muscles, and ultimately, death.[16]
Crucially, fipronil exhibits a higher binding affinity for insect GABA receptors than for their mammalian counterparts, which contributes to its selective toxicity.[15][16] This selectivity is a key attribute for a successful insecticide, minimizing harm to non-target organisms.
Caption: Mechanism of action of Fipronil.
Transition to Therapeutics: The Rise of Celecoxib
The success of fipronil in the agrochemical sector spurred interest in the potential of phenylpyrazoles in human medicine. The structural features that made fipronil an effective insecticide, such as its rigid core and tunable substituents, were also attractive for drug design. This led to the exploration of phenylpyrazole derivatives for a wide range of therapeutic targets.
A pivotal moment in the history of medicinal phenylpyrazoles was the discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, by a team at the Searle division of Monsanto.[18] Marketed as Celebrex, it became a blockbuster drug for the treatment of pain and inflammation associated with arthritis.[18][19][20]
Mechanism of Action: Selective COX-2 Inhibition
Celecoxib's therapeutic effect is derived from its selective inhibition of the COX-2 enzyme.[19][20][21][22] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[19][20] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation.[18]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Celecoxib's selectivity for COX-2 allows it to reduce inflammation and pain with a lower risk of these side effects.[18][19][21] The polar sulfonamide side chain of celecoxib is a key structural feature that contributes to its selectivity for the COX-2 enzyme.[18][21]
Modern Synthetic Methodologies
The foundational Knorr synthesis has been complemented by a variety of modern synthetic methods for constructing the phenylpyrazole core. These newer techniques often offer advantages in terms of efficiency, regioselectivity, and the ability to introduce a wider range of functional groups.
-
Paal-Knorr Synthesis: A related classical method that utilizes 1,4-dicarbonyl compounds and hydrazines to form the corresponding heterocycles.[8][23][24][25]
-
Synthesis from α,β-Unsaturated Carbonyls: This approach involves the reaction of α,β-unsaturated ketones or aldehydes with hydrazines, which proceeds through a Michael addition followed by cyclization and dehydration.[9][10]
-
1,3-Dipolar Cycloadditions: A powerful and highly regioselective method that involves the [3+2] cycloaddition of a nitrile imine (generated in situ) with an alkyne.[9]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the pyrazole ring, offering high efficiency and molecular diversity.[26]
Experimental Protocol: A Representative Synthesis of a Phenylpyrazole Derivative
The following is a representative protocol for the synthesis of a simple phenylpyrazole derivative based on the Knorr synthesis. This protocol is intended for educational and illustrative purposes. All work should be conducted in a properly equipped laboratory with appropriate safety precautions.
Synthesis of 1-Phenyl-3,5-dimethylpyrazole
Materials:
-
Phenylhydrazine
-
2,4-Pentanedione (acetylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine phenylhydrazine (5.4 g, 50 mmol) and 2,4-pentanedione (5.0 g, 50 mmol) in 25 mL of ethanol.
-
Acid Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add 50 mL of cold water to the flask with stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol/water.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties and Structure-Activity Relationships (SAR)
The success of phenylpyrazoles in both agrochemical and medicinal applications is due to a combination of favorable physicochemical properties and the ability to readily modify their structure to optimize biological activity.
Key Physicochemical Properties:
-
Aromaticity and Stability: The pyrazole ring is aromatic, which imparts significant chemical stability to the scaffold.
-
Hydrogen Bonding Capability: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, and in the case of N-unsubstituted pyrazoles, the N-H group can act as a hydrogen bond donor.
-
Dipole Moment: The pyrazole ring possesses a significant dipole moment, which can influence its interactions with biological targets.
Structure-Activity Relationships (SAR): The extensive research on phenylpyrazoles has led to a deep understanding of their SAR.[27][28][29][30] Key insights include:
| Position of Substitution | Impact on Activity | Example |
| N1-Phenyl Ring | The substituents on the N1-phenyl ring are crucial for target selectivity and potency. Electron-withdrawing groups are often found in potent insecticides like fipronil. | In fipronil, the 2,6-dichloro-4-(trifluoromethyl)phenyl group is critical for its high insecticidal activity. |
| C3 Position | Substituents at the C3 position can influence the overall shape and electronic properties of the molecule, affecting its binding to the target. | In celecoxib, the trifluoromethyl group at C3 is important for its COX-2 selectivity.[19] |
| C4 Position | The C4 position is often a site for introducing groups that can modulate the molecule's physicochemical properties, such as the trifluoromethylsulfinyl group in fipronil.[31] | The sulfinyl group in fipronil is a key pharmacophore.[32] |
| C5 Position | The C5 position can be substituted to fine-tune the molecule's activity and properties. | In celecoxib, the p-tolyl group at C5 contributes to its binding to the COX-2 active site. |
The introduction of fluorine-containing substituents has been a particularly fruitful strategy in the development of novel phenylpyrazole-based insecticides and pharmaceuticals.[33][34][35]
Future Directions and Emerging Applications
The phenylpyrazole scaffold continues to be a fertile ground for new discoveries. Current research is focused on:
-
New Therapeutic Targets: Phenylpyrazole derivatives are being investigated for a wide range of new therapeutic applications, including as anticancer agents,[36] antivirals,[29] and treatments for neurodegenerative diseases.
-
Overcoming Resistance: In the agrochemical sector, there is an ongoing effort to develop new phenylpyrazole-based insecticides that can overcome insect resistance.[37]
-
Green Chemistry Approaches: The development of more environmentally friendly and sustainable methods for the synthesis of phenylpyrazoles is an active area of research.[24]
-
Novel Agrochemicals: Beyond insecticides, phenylpyrazoles are being explored for other agrochemical applications, such as herbicides and fungicides.[10][38]
Conclusion
The history of phenylpyrazole-based building blocks is a testament to the power of chemical synthesis and the importance of interdisciplinary research. From a fundamental reaction discovered in the 19th century to its application in two major global industries, the phenylpyrazole scaffold has proven to be a remarkably versatile and valuable chemical entity. The deep understanding of its synthesis, properties, and structure-activity relationships that has been gained over the past century continues to drive innovation, promising new solutions to challenges in both human health and agriculture. As researchers continue to explore the vast chemical space accessible from this privileged scaffold, the story of the phenylpyrazole is far from over.
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Methodological & Application
Application & Protocol Guide: Friedel-Crafts Acylation using 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
Introduction: The Strategic Union of a Privileged Scaffold and a Cornerstone Reaction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and bioactive compounds.[1][2] Derivatives of this five-membered heterocycle exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The functionalization of aromatic and heteroaromatic systems is a critical endeavor in drug discovery, and the Friedel-Crafts acylation remains one of the most robust and reliable methods for forming carbon-carbon bonds and introducing a ketone moiety.[4][5] This reaction, developed in 1877, provides access to aryl ketones, which are not only valuable final products but also versatile intermediates for further synthetic transformations.[6][7]
This guide provides a comprehensive overview and a detailed experimental protocol for the Friedel-Crafts acylation of an aromatic substrate using 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride . This specific acylating agent allows for the direct installation of a biologically relevant pyrazole-ketone pharmacophore onto various aromatic systems, creating molecular architectures of significant interest to researchers in medicinal chemistry and materials science. We will explore the underlying mechanism, provide a field-tested protocol, and offer insights into process optimization and troubleshooting.
Reaction Mechanism: Driving the Electrophilic Aromatic Substitution
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key to the reaction is the in-situ generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich π-system of an aromatic ring.[4]
Step 1: Generation of the Acylium Ion The reaction is initiated by the coordination of a Lewis acid, typically aluminum trichloride (AlCl₃), to the chlorine atom of the 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[8] This ion is the potent electrophile that drives the reaction.
Step 2: Electrophilic Attack and Formation of the σ-Complex The nucleophilic aromatic ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or σ-complex.[4]
Step 3: Deprotonation and Catalyst Complexation A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the σ-complex, restoring the ring's aromaticity.[7] A critical and distinctive feature of Friedel-Crafts acylation is that the ketone product, being a Lewis base, immediately forms a stable complex with the Lewis acid catalyst.[9] This complexation deactivates the product, preventing further acylation—a significant advantage over Friedel-Crafts alkylation which is often plagued by poly-substitution.[6] Consequently, a stoichiometric amount (or a slight excess) of the Lewis acid is required for the reaction to proceed to completion.[5]
Step 4: Work-up The final product is liberated from the aluminum complex by quenching the reaction mixture with an aqueous acid work-up.
Detailed Experimental Protocol
This protocol describes the acylation of anisole, a moderately activated aromatic substrate, as a representative example. The principles can be adapted for other electron-rich aromatic or heteroaromatic compounds.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | ≥97% | Commercial | Store under inert gas, moisture sensitive. |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99.9% | Commercial | Highly hygroscopic. Handle in a glovebox or weigh quickly. |
| Anisole | Anhydrous, ≥99% | Commercial | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Use from a solvent purification system or a freshly opened bottle. |
| Hydrochloric Acid (HCl) | Concentrated | ACS Grade | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Lab Prepared | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
3.2. Equipment
-
Round-bottom flasks (three-neck preferred)
-
Magnetic stirrer and stir bars
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Reaction Procedure
The following workflow provides a visual summary of the experimental process.
-
System Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet and a drying tube, and a stopper. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Loading: In a glovebox or under a strong flow of nitrogen, add anhydrous aluminum chloride (1.2 g, 9.0 mmol, 1.2 equiv) to the reaction flask. Add 50 mL of anhydrous dichloromethane (DCM).
-
Initial Cooling: Cool the resulting suspension to 0°C using an ice/water bath. Efficient stirring is crucial.[10]
-
Acyl Chloride Addition: Dissolve 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1.67 g, 7.5 mmol, 1.0 equiv) in 20 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The mixture may turn yellow or orange.
-
Substrate Addition: After the acyl chloride addition is complete, dissolve anisole (0.81 g, 0.87 mL, 7.5 mmol, 1.0 equiv) in 15 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes), checking for the consumption of anisole.
-
Quenching (CAUTION): Cool the reaction flask back to 0°C. Very slowly and carefully pour the reaction mixture into a separate beaker containing ~50 g of crushed ice and 20 mL of concentrated HCl.[10] This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood. Stir the quenched mixture until the ice has melted and the deep color dissipates.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.
-
Washing and Drying: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally 50 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford the pure (4-methoxyphenyl)(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone.
3.4. Expected Results & Characterization
-
Yield: 75-90%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the methoxy group (~3.9 ppm), pyrazole methyl group (~2.6 ppm), a singlet for the pyrazole C5-H (~8.3 ppm), and distinct aromatic proton signals for the phenyl and 4-methoxyphenyl rings.
-
¹³C NMR (101 MHz, CDCl₃): Expect a ketone carbonyl signal (~188-192 ppm), along with signals for the pyrazole and aromatic carbons.
-
IR (ATR, cm⁻¹): A strong absorption band for the ketone C=O stretch (~1640-1660 cm⁻¹), along with C=C and C-N stretching frequencies.
-
HRMS (ESI): Calculated m/z for C₁₈H₁₆N₂O₂ [M+H]⁺ should match the observed value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to moisture.[9]2. Insufficient amount of Lewis acid.[9]3. Substrate is deactivated (e.g., nitrobenzene). | 1. Ensure all glassware is rigorously dried and use anhydrous solvents/reagents.2. Use at least 1.1-1.3 equivalents of AlCl₃. The product complexes with the catalyst.[7]3. This reaction works best on electron-rich or neutral arenes. |
| Formation of Multiple Products | 1. Reaction temperature is too high, causing side reactions.2. Substrate is highly activated (e.g., phenol, aniline), leading to complexation or side reactions.[9] | 1. Maintain cooling during the addition phase and control the exotherm.2. Protect the activating group (e.g., as an ester or amide) before acylation, or use a milder Lewis acid like ZnCl₂. |
| Thick, Unmanageable Slurry | Formation of the product-AlCl₃ complex can cause precipitation.[9] | 1. Ensure efficient mechanical or magnetic stirring.2. Use a sufficient volume of solvent (e.g., DCM or 1,2-dichloroethane) to maintain mobility. |
| Difficult Work-up | Incomplete decomposition of the aluminum complexes. | 1. Stir the quenched mixture vigorously for an extended period (30-60 min) to ensure full hydrolysis.2. Add more HCl if necessary to break up any persistent solids. |
Safety Precautions
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle with extreme care in a moisture-free environment (glovebox or under inert gas). Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Acyl Chlorides: Corrosive and lachrymatory. Always handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): A volatile chlorinated solvent. Minimize inhalation and skin contact.
-
Quenching Procedure: The addition of the reaction mixture to ice/acid is highly exothermic and releases corrosive HCl gas. Perform this step slowly, with cooling, and in a fume hood.
References
-
ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
-
Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]
-
Taylor & Francis Online. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
-
Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available at: [Link]
-
Synform. (n.d.). Friedel–Crafts Acylation. Available at: [Link]
-
Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. Available at: [Link]
-
University of Rochester. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
Sources
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- 10. websites.umich.edu [websites.umich.edu]
Esterification reaction conditions for 1-phenyl-3-methylpyrazole-4-carbonyl chloride
The following Application Note and Protocol is designed for researchers and medicinal chemists working with 1-phenyl-3-methylpyrazole-4-carbonyl chloride . This scaffold is a "privileged structure" in drug discovery, serving as a core for various COX-2 inhibitors, anticancer agents, and agrochemicals.
Abstract & Chemical Context
The esterification of 1-phenyl-3-methylpyrazole-4-carbonyl chloride (CAS: 957294-52-9) is a critical transformation in the synthesis of pharmacologically active pyrazole derivatives.[1] Unlike simple aliphatic acid chlorides, this heterocyclic substrate possesses unique electronic properties due to the electron-rich pyrazole ring, which can act as an internal nucleophile or influence the electrophilicity of the carbonyl carbon.
This guide provides optimized protocols for coupling this acid chloride with various alcohols (primary, secondary, and phenols) to generate high-purity esters. The focus is on suppressing common side reactions such as hydrolysis (to the carboxylic acid) and N-acylation artifacts.
Structural Considerations
-
Electrophilicity: The C4-carbonyl is conjugated with the pyrazole ring.[1] The N1-phenyl group withdraws electron density inductively, moderately activating the carbonyl towards nucleophilic attack.
-
Stability: The compound is moisture-sensitive.[1] Hydrolysis yields 1-phenyl-3-methylpyrazole-4-carboxylic acid, a stable but unreactive solid that precipitates from organic solvents.[1]
-
Regiochemistry: The 1-phenyl-3-methyl substitution pattern is fixed; however, the stability of the pyrazole ring allows for elevated temperatures if required for sterically hindered alcohols.[1]
Reaction Mechanism & Pathway
The reaction proceeds via a classical Nucleophilic Acyl Substitution mechanism.[1] The presence of a tertiary amine base (e.g., Triethylamine or DIPEA) is strictly required to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing acid-catalyzed degradation of sensitive alcohol substrates.
Figure 1: Mechanistic pathway for the base-mediated esterification.[1]
Experimental Protocols
Method A: Standard Conditions (Primary/Secondary Alcohols)
Best for: Unhindered alcohols, library synthesis, and scale-up.
Reagents:
-
Substrate: 1-phenyl-3-methylpyrazole-4-carbonyl chloride (1.0 equiv)[1]
-
Nucleophile: Alcohol (1.1 – 1.2 equiv)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, for speed.[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Solvation: Dissolve the Alcohol (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M). Add DMAP (0.1 equiv) if the alcohol is secondary.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve 1-phenyl-3-methylpyrazole-4-carbonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 10–15 minutes.
-
Note: The reaction is exothermic. Control addition rate to maintain temp < 5 °C.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check by TLC (System: Hexane/EtOAc 3:1). The acid chloride spot (high Rf, often streaks) should disappear; the ester will appear as a distinct UV-active spot.
-
-
Work-up:
Method B: Hindered or Acid-Sensitive Alcohols (The Alkoxide Method)
Best for: Tertiary alcohols, phenols, or sterically crowded systems.
Reagents:
-
Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)
-
Solvent: Tetrahydrofuran (THF) (Anhydrous)[1]
Protocol:
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C under inert atmosphere.
-
Alkoxide Formation: Add the Alcohol (1.0 equiv) dropwise.[1] Stir at 0 °C to RT for 30 mins until H2 evolution ceases.
-
Coupling: Cool back to 0 °C. Add 1-phenyl-3-methylpyrazole-4-carbonyl chloride (1.1 equiv) as a solution in THF.
-
Reflux (Optional): If the substrate is extremely hindered, heat to reflux (66 °C) for 2–6 hours.
-
Quench: Carefully quench with sat. NH4Cl solution at 0 °C. Extract with Ethyl Acetate.
Optimization & Troubleshooting Guide
The following table summarizes common issues and their chemical causality.
| Issue | Probable Cause | Corrective Action |
| Precipitate forms immediately | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried. Use fresh anhydrous solvents.[1] Check reagent quality. |
| Low Yield (Unhindered) | HCl trapping incomplete | Increase Base (TEA) to 2.0 equiv. Ensure efficient stirring. |
| Low Yield (Hindered) | Steric bulk prevents attack | Switch to Method B (NaH/THF) or use Pyridine as both solvent and base at reflux.[1] |
| Product is an Acid | Hydrolysis during workup | Do not use strong aqueous bases during workup if the ester is labile.[1] Use neutral pH buffers.[1] |
| Starting Material Remains | Deactivated Electrophile | Add 10-20 mol% DMAP as a nucleophilic catalyst to form the reactive N-acylpyridinium intermediate. |
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for the synthesis of pyrazole esters.
Safety & Handling (SDS Summary)
-
Corrosivity: 1-phenyl-3-methylpyrazole-4-carbonyl chloride reacts violently with water to produce HCl gas.[1] Handle in a fume hood.
-
Skin/Eye Contact: Causes severe skin burns and eye damage.[1] Wear nitrile gloves and safety goggles.[1]
-
Storage: Store at < 4 °C under inert gas. If the solid turns from white/pale yellow to a sticky orange gum, it has likely hydrolyzed and should be recrystallized (from Thionyl Chloride) or discarded.
References
-
Synthesis of Pyrazole-4-carbonyl chlorides
-
General Esterification Protocols for Pyrazoles
-
Acylation Mechanisms & Catalysis
-
Chemical Properties & Safety
Sources
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- 2. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Synthesis of Bioactive Pyrazole-4-Carboxamides from Acid Chlorides: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole-4-Carboxamides
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[2][3][4] Among these, pyrazole-4-carboxamides have emerged as a particularly promising class of compounds, with applications ranging from potent fungicides in agriculture to novel therapeutic agents in human health.[5][6][7][8]
The carboxamide linkage at the 4-position of the pyrazole ring has been shown to be crucial for the biological activity of these molecules, often facilitating key interactions with biological targets.[4][8] For instance, many pyrazole-4-carboxamide-based fungicides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of pathogenic fungi.[8][9] This guide provides a detailed overview and a robust protocol for the synthesis of bioactive pyrazole-4-carboxamides, focusing on the highly efficient and versatile route starting from pyrazole-4-carbonyl chlorides.
Synthetic Strategy: The Power of Acid Chlorides
The synthesis of amides from acid chlorides and amines is a fundamental and widely utilized transformation in organic chemistry.[10][11][12] The high reactivity of the acid chloride electrophile allows for a rapid and often high-yielding reaction with a primary or secondary amine nucleophile.[10][11] This method is particularly advantageous for the synthesis of pyrazole-4-carboxamides due to its broad functional group tolerance and generally mild reaction conditions.
The overall synthetic strategy involves two key stages:
-
Preparation of the Pyrazole-4-carbonyl Chloride: This reactive intermediate is typically synthesized from the corresponding pyrazole-4-carboxylic acid.
-
Amide Bond Formation: The pyrazole-4-carbonyl chloride is then reacted with a suitable amine to furnish the desired pyrazole-4-carboxamide.
This approach offers a modular and efficient way to generate diverse libraries of pyrazole-4-carboxamides for structure-activity relationship (SAR) studies and lead optimization in drug discovery and agrochemical development.
Visualizing the Workflow
Figure 1: General workflow for the two-stage synthesis of pyrazole-4-carboxamides.
Detailed Protocols and Methodologies
PART 1: Synthesis of Pyrazole-4-carbonyl Chloride
The conversion of a carboxylic acid to an acid chloride is a standard transformation, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[11][13] Thionyl chloride is a common and effective choice for this purpose.
Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This protocol is adapted from established procedures for the synthesis of similar pyrazole-4-carbonyl chlorides.[9][13]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-53-4 | 176.11 | 17.61 g | 100 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 30 mL | - |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (17.61 g, 100 mmol).
-
Add anhydrous toluene (100 mL) to the flask to suspend the carboxylic acid.
-
Carefully add thionyl chloride (30 mL) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude pyrazole-4-carbonyl chloride is often used directly in the next step without further purification.
Causality and Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acid chloride product back to the carboxylic acid.
-
Excess Thionyl Chloride: Thionyl chloride is used in excess to ensure complete conversion of the carboxylic acid and to act as a solvent.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
In-situ Use: The crude acid chloride is typically used immediately as it can be sensitive to moisture and may degrade upon storage or during purification by chromatography.
PART 2: Synthesis of Pyrazole-4-carboxamides
The reaction between the pyrazole-4-carbonyl chloride and an amine is a nucleophilic acyl substitution.[10][14] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.[11]
Protocol 2: General Procedure for the Synthesis of N-substituted Pyrazole-4-carboxamides
This general protocol can be adapted for a wide range of primary and secondary amines.
Materials:
| Reagent | Role | Stoichiometry (relative to amine) |
| Pyrazole-4-carbonyl chloride | Electrophile | 1.0 - 1.2 equivalents |
| Substituted Amine | Nucleophile | 1.0 equivalent |
| Triethylamine (TEA) or Pyridine | Base | 1.5 - 2.0 equivalents |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent | - |
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted amine (1.0 equivalent) and triethylamine (1.5 equivalents) in an appropriate volume of anhydrous dichloromethane (DCM) at 0°C (ice bath).
-
In a separate flask, dissolve the crude pyrazole-4-carbonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the solution of the pyrazole-4-carbonyl chloride to the stirred amine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole-4-carboxamide.
Causality and Experimental Choices:
-
Low Temperature Addition: The dropwise addition of the acid chloride at 0°C helps to control the exothermic reaction and minimize the formation of side products.
-
Base: A non-nucleophilic base like triethylamine or pyridine is used to scavenge the HCl generated during the reaction.[11] This prevents the protonation of the amine nucleophile, which would render it unreactive. An excess of the base is used to ensure complete neutralization.
-
Aprotic Solvent: Anhydrous aprotic solvents like DCM or THF are used as they do not react with the acid chloride.[11]
-
Aqueous Work-up: The washing steps are essential to remove the triethylammonium chloride salt, any remaining base, and unreacted starting materials.
-
Purification: The final purification step is critical to obtain the pyrazole-4-carboxamide in high purity, which is essential for accurate biological evaluation.
Reaction Mechanism
The formation of the amide bond from an acid chloride and an amine proceeds through a nucleophilic addition-elimination mechanism.[10][14]
Figure 2: Mechanism of amide formation from an acid chloride and an amine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the pyrazole-4-carbonyl chloride.[10] This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base, such as triethylamine or another molecule of the amine, removes a proton from the positively charged nitrogen atom to yield the neutral amide product and the corresponding ammonium salt.[10]
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete formation of the acid chloride. | Ensure the use of fresh, high-quality chlorinating agent. Increase the reaction time or temperature for the acid chloride formation. |
| Hydrolysis of the acid chloride. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Inactive amine (e.g., protonated). | Ensure sufficient base is used to neutralize the HCl byproduct. | |
| Formation of Side Products | Reaction of the acid chloride with the base. | Use a non-nucleophilic base like triethylamine or 2,6-lutidine. |
| Dimerization or polymerization of the acid chloride. | Add the acid chloride solution slowly to the amine solution at low temperature. | |
| Difficult Purification | Presence of triethylammonium chloride salt. | Perform a thorough aqueous work-up. The salt can sometimes be removed by filtering the crude product through a short plug of silica gel. |
| Co-elution of product and starting material. | Optimize the solvent system for column chromatography. Consider using a different purification technique, such as recrystallization. |
Conclusion
The synthesis of pyrazole-4-carboxamides from acid chlorides is a robust and highly adaptable method for accessing a wide array of potentially bioactive molecules. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently generate libraries of these important compounds for further investigation in drug discovery and agrochemical research. The protocols and insights provided in this guide serve as a valuable resource for scientists working in these fields.
References
- Chemistry Steps. (2025, October 4). Converting Amines to Amides.
- Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.
- EvitaChem. (n.d.). Buy 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (EVT-3162509) | 141573-96-8.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- ChemHelp ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube.
- Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to s....
-
Li, Y., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9037-9046. [Link]
-
Li, X., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]
-
Patel, R. P., et al. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(5), 157-168. [Link]
- Shreedhara, C. S., et al. (2015). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 6(10), 4257-4263.
-
Zhang, Y., et al. (2025, August 26). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
-
Gümüş, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
- Sultana, S., & Vasanthi, R. (2021). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit.
- National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
-
Wang, Y., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(1), 146. [Link]
- Grewal, A. S., et al. (2019). Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate.
- ResearchGate. (2024, September 7). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives.
-
Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Medicinal Chemistry Research, 29, 1944-1953. [Link]
- ChemicalBook. (2023, May 4). 1H-Pyrazole-4-carbonyl chloride, 3-(difluoromethyl)-1-methyl- | 141573-96-8.
-
Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Wang, M., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 908893. [Link]
-
Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(10), 1131-1135.
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Application Note: Strategic Solvent Selection for 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride
[1]
Executive Summary
The electrophilic nature of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (referred to herein as MPcC ) necessitates a solvent system that balances three competing factors: solubility of the lipophilic N-phenyl pyrazole core , inertness toward the acyl chloride moiety , and downstream processability (workup/isolation).
While Dichloromethane (DCM) remains the historical standard, this guide prioritizes Green Chemistry principles , validating 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior alternatives for scale-up and safety, without compromising yield.[1]
Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the solute. MPcC possesses a distinct "push-pull" solubility profile:
-
Lipophilic Domain: The N-phenyl and C-methyl groups provide excellent solubility in aromatic and chlorinated solvents.[1]
-
Reactive Domain: The carbonyl chloride is highly moisture-sensitive.[1] Hydrolysis yields the corresponding carboxylic acid, which is often sparingly soluble in non-polar solvents, leading to process-clogging precipitates.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Suitability | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM) | High | Excellent solubility for MPcC.[1] Low boiling point (40°C) allows easy removal but limits reaction temperature.[1] Toxic/Regulated. |
| Ethers | THF | High | Good general solubility.[1] Miscible with water (complicates aqueous workup).[1] Peroxide risk on storage.[1] |
| Green Ethers | 2-MeTHF | Optimal | Higher boiling point (80°C) than THF.[1] Immiscible with water (facilitates workup).[1] Derived from renewable resources.[1] |
| Esters | Ethyl Acetate (EtOAc) | High | Excellent green alternative.[1] Stable to acid chlorides under neutral conditions.[1] Easy aqueous washing.[1] |
| Aromatics | Toluene | Medium | Good for high-temperature reactions.[1] Poor solubility for polar amine nucleophiles (reactants may oil out).[1] |
| Protic | Ethanol/Water | Avoid | Catastrophic. Immediate hydrolysis (water) or alcoholysis (ethanol) of the acid chloride.[1] |
| Polar Aprotic | DMF/DMAc | Caution | High solubility but difficult to remove.[1] Use only if nucleophile is insoluble elsewhere.[1] Must be anhydrous. |
Decision Framework: Selecting the Solvent
The choice of solvent is rarely dictated by the acid chloride alone; it is dictated by the nucleophile (amine/alcohol) and the isolation strategy .
Figure 1: Decision tree for solvent selection based on nucleophile properties and process constraints.[1]
Experimental Protocols
Protocol A: The "Green" Standard (2-MeTHF)
Best for: Scale-up, safety, and ease of workup. Mechanism: 2-MeTHF forms an organic layer that separates cleanly from water, unlike THF which requires salting out.[1]
-
Preparation: Dissolve MPcC (1.0 equiv) in anhydrous 2-MeTHF (10 V, i.e., 10 mL per gram).
-
Base Addition: Add Triethylamine (TEA) or DIPEA (1.2 equiv).[1] Note: If the reaction is exothermic, cool to 0°C.
-
Nucleophile Addition: Add the amine (1.0–1.1 equiv) dropwise.[1]
-
Insight: 2-MeTHF has a higher boiling point (80°C) than DCM, allowing you to heat the reaction if the amine is sterically hindered (e.g., tert-butyl amines).
-
-
Monitoring: Stir at RT for 1–2 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1]
-
Target: Disappearance of acid chloride (often converted to methyl ester if quenched with MeOH for LCMS).[1]
-
-
Workup:
Protocol B: Biphasic Schotten-Baumann
Best for: Polar amino acids or amine salts that are insoluble in organic solvents.[1]
-
Aqueous Phase: Dissolve the amine (or amino acid) in 1M NaOH (2.0 equiv). Ensure pH > 10.
-
Organic Phase: Dissolve MPcC (1.0 equiv) in 2-MeTHF or Toluene .
-
Reaction: Vigorously stir the biphasic mixture at 0°C to RT.
-
Critical Step: Vigorous stirring is essential to increase the interfacial surface area.[1]
-
-
Completion: The acid chloride reacts with the amine at the interface. Hydrolysis is a competing side reaction but is usually slower than amidation for reactive amines.[1]
-
Isolation: Precipitate the product by acidifying the aqueous layer (if product is acidic) or separate the organic layer (if product is neutral).[1]
Troubleshooting & Mechanistic Insights
Issue: Hydrolysis (Formation of Carboxylic Acid)[1]
-
Symptom: LCMS shows mass [M-Cl+OH].[1] White precipitate forms that does not dissolve in DCM.[1]
-
Cause: Wet solvent or wet amine.[1]
-
Fix:
Issue: Sluggish Reaction
-
Symptom: Acid chloride remains after 4 hours.[1]
-
Cause: Steric hindrance or low solubility of amine.[1]
-
Fix:
-
Catalyst: Add 5-10 mol% DMAP (4-Dimethylaminopyridine).[1] DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the amine faster than the chloride does.
-
Temperature: Switch from DCM (boils at 40°C) to Toluene (boils at 110°C) and reflux.
-
Issue: Product "Oiling Out"
References
-
MacMillan, D. S., et al. (2013).[1] "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 15, 596-600.[1] Link
-
Validation of 2-MeTHF and EtOAc as superior replacements for DCM in amidation.[2]
-
-
Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link
- Authoritative guide on solvent safety, health, and environmental scores.
-
Pattabiraman, V. R., & Bode, J. W. (2011).[1] "Rethinking amide bond synthesis." Nature, 480, 471–479. Link[1]
- Mechanistic overview of acylation and amid
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
- Foundational text for the mechanism of acid chloride reactivity.
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Reactions Involving 3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride from crude reaction mixtures. As a highly reactive acylating agent, its effective removal is critical for obtaining pure products and ensuring the reliability of downstream applications.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My post-reaction TLC and LC-MS analyses show a persistent spot that I suspect is unreacted 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. Why is it still present and how can I confirm its identity?
A1: The persistence of the starting acid chloride typically points to one of three issues: incomplete reaction, reagent degradation, or misleading analytical interpretation.
-
Causality of Incomplete Reaction: The most common reason is that the nucleophile (e.g., an amine or alcohol) is not sufficiently reactive to drive the reaction to completion. This can be due to steric hindrance near the reactive center or low nucleophilicity. Alternatively, the stoichiometry may be off, or the reaction time was insufficient. Acid chlorides, while reactive, do not always react instantaneously, especially with hindered or electron-poor nucleophiles.
-
Reagent Degradation: 3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is highly sensitive to moisture.[1] If it has been handled or stored improperly, it may have partially hydrolyzed to its corresponding carboxylic acid (3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). This carboxylic acid will not react under the same conditions and will remain as an impurity.
-
Confirming Identity: The most reliable way to confirm the spot's identity is to run a co-spot on your TLC plate: spot your crude mixture, the pure starting acid chloride, and a mix of both in the same lane. If the unknown spot's Rf value matches and intensifies in the mixed lane, you have confirmed its identity. For LC-MS, comparing the retention time and mass-to-charge ratio (m/z) to a standard of the starting material is definitive.
Q2: I performed a standard aqueous work-up to quench the reaction, but now I have the corresponding carboxylic acid impurity, which is proving very difficult to separate from my desired product. What is the best course of action?
A2: This is a classic challenge. Quenching with water effectively converts the unreacted acid chloride into 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.[2][3] If this acid has similar polarity or solubility to your desired product, co-purification becomes a significant hurdle.
-
Chemical Principle: The pyrazole moiety imparts a degree of polarity, and the carboxylic acid group adds a site for hydrogen bonding, often making it chromatographically challenging to separate from polar products.
-
Solution 1: Basic Liquid-Liquid Extraction: If your desired product is stable to base and does not contain acidic protons, you can use a mild aqueous base wash (e.g., saturated sodium bicarbonate or 1M sodium carbonate solution). This deprotonates the carboxylic acid impurity, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Your neutral organic product will remain in the organic phase. Always check for product precipitation at the interface.
-
Solution 2: Non-Aqueous Quenching (Prospective): For future experiments, avoid an aqueous quench. Instead, add a small amount of a simple alcohol like methanol or ethanol to the crude mixture. This converts the acid chloride into the corresponding methyl or ethyl ester.[2] These esters are often much less polar than the carboxylic acid and significantly easier to separate from polar products via standard silica gel chromatography.
-
Solution 3: Advanced Chromatography: If you are already facing the co-purification problem, consider alternative chromatography techniques. If standard silica is failing, reverse-phase chromatography (C18) may provide the necessary difference in selectivity to achieve separation.
Q3: My target molecule is sensitive to bases and protic solvents. How can I remove the unreacted acid chloride without destroying my product?
A3: This scenario requires a non-hydrolytic and non-basic removal strategy. The premier solution in modern organic synthesis is the use of scavenger resins.[4][5]
-
Mechanism of Action: Scavenger resins are solid-supported reagents, typically polymers functionalized with nucleophilic groups like amines (e.g., tris(2-aminoethyl)amine).[6] When added to the reaction mixture, the resin's functional groups react covalently with the excess electrophilic acid chloride. The resulting resin-bound byproduct can then be removed by simple filtration.[4] This avoids an aqueous work-up entirely and maintains a neutral, anhydrous environment.
-
Workflow:
-
Upon reaction completion, add 2-4 equivalents of an appropriate amine-based scavenger resin to the crude reaction mixture.
-
Stir the suspension at room temperature for 2-16 hours. Monitor the removal of the acid chloride by TLC or LC-MS.
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate in vacuo to yield the purified product.
-
-
Alternative Method (Volatile Byproducts): If your desired product is a high-boiling oil or a solid, and you used a volatile chlorinating agent like oxalyl chloride to generate the acid chloride in situ, you may be able to remove the excess chlorinating agent and solvent under high vacuum.[7] However, 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride itself is not sufficiently volatile for this to be a reliable method for its removal.
Frequently Asked Questions (FAQs)
What is the quickest and most efficient way to quench residual 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride?
For speed and efficiency, quenching with a primary amine or a simple alcohol is superior to water. Adding a nucleophile like piperidine or methanol will rapidly form a stable amide or ester, respectively. These byproducts often have significantly different polarities compared to the desired product, simplifying purification by chromatography.
How can I be certain that all the acid chloride has been removed from my final compound?
Beyond standard TLC and LC-MS, a highly sensitive method involves derivatization followed by gas chromatography (GC).[8] In this technique, a sample of the final product is reacted with a nucleophile like diethylamine to convert any trace acid chloride into its corresponding diethylamide. This stable derivative can then be quantified with high precision using GC. For a less rigorous check, a small sample can be dissolved in a dry solvent, and ammonia gas can be passed over the surface; the formation of a white smoke (ammonium chloride) indicates the presence of HCl, which is a byproduct of the acid chloride reacting with trace moisture.
What are the primary safety precautions for handling 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride?
This compound is a reactive acid chloride and must be handled with care.
-
Corrosivity: It is corrosive and can cause severe burns upon contact with skin and eyes.[9]
-
Moisture Sensitivity: It reacts with water, including moisture in the air, to release corrosive and toxic hydrogen chloride (HCl) gas.[10][11]
-
Handling: Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl or neoprene gloves are recommended), and chemical safety goggles.[12][13] Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
Which purification strategy is best suited for my reaction scale?
-
Milligram to Low-Gram Scale: Scavenger resins are ideal. They are efficient, simple to use, and minimize product loss, which is critical when working with small quantities.[5] Preparative TLC is also an option for very small amounts.
-
Multi-Gram to Kilogram Scale: At larger scales, the cost of scavenger resins can become prohibitive. Traditional methods like quenching followed by crystallization or flash column chromatography are more economical and scalable. A basic wash to remove the hydrolyzed acid is often the most practical first step if the product is stable.
Key Experimental Protocols & Data
Table 1: Comparison of Quenching/Removal Strategies
| Strategy | Reagent Used | Byproduct Formed | Pros | Cons |
| Aqueous Quench | Water (H₂O) | Carboxylic Acid | Inexpensive, effective for quenching. | Byproduct can be polar and difficult to separate. |
| Alcohol Quench | Methanol (MeOH) or Ethanol (EtOH) | Methyl or Ethyl Ester | Byproduct is often less polar and easier to separate.[2] | Introduces another organic molecule to the mixture. |
| Scavenger Resin | Polymer-Bound Amine | Resin-Bound Amide | No aqueous work-up needed; ideal for sensitive substrates; simple filtration removal.[4][6] | Higher cost; requires stirring for several hours. |
| Basic Wash | Aq. NaHCO₃ or Na₂CO₃ | Carboxylate Salt | Effectively removes the hydrolyzed acid into the aqueous layer. | Product must be stable to basic conditions. |
Protocol 1: Purification via Scavenger Resin
-
Setup: Once the primary reaction is complete (as determined by TLC/LC-MS), place the reaction flask on a magnetic stir plate in a fume hood.
-
Addition: Add 3.0 equivalents of a macroporous aminomethylated polystyrene resin (or a similar amine-based scavenger resin) to the reaction mixture.
-
Scavenging: Stir the resulting slurry at ambient temperature. Monitor the disappearance of the acid chloride spot on TLC/LC-MS every 2-4 hours. The process typically takes 4-16 hours.
-
Filtration: Once the acid chloride is consumed, filter the mixture through a Büchner funnel or a fritted glass filter to remove the resin.
-
Rinsing: Wash the collected resin with two small portions of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of the unreacted acid chloride.
Diagram 1: Decision Workflow for Purification
This diagram provides a logical pathway for selecting the most appropriate purification strategy based on the properties of the desired product.
Caption: Decision tree for selecting a purification method.
Diagram 2: Scavenger Resin Workflow
This diagram illustrates the process of using a scavenger resin to purify a reaction mixture.
Caption: Workflow for purification using a scavenger resin.
References
-
Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. [Link]
-
Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: Pyrazine-2-carbonyl chloride. [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from Amerigo Scientific. [Link]
-
Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240-245. [Link]
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-1-phenyl-1H-pyrazole. [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]
-
Vermont Department of Environmental Conservation. (n.d.). Chlorine Residual. [Link]
- Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity)
-
Wipf Group, University of Pittsburgh. (2004, October 29). Strategies in organic synthesis. [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 9057: Determination of Chloride from HCl/Cl2 Emission Sampling Train (Methods 0050 and 0051) by Anion Chromatography. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/chemistry. [Link]
-
Kumar, A., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. RSC Advances. [Link]
-
Capot Chemical. (2012, November 24). MSDS of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Re-Mi, O., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Scientific Reports. [Link]
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents. [Link]
-
Kumar, A., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. [Link]
-
ACS Publications. (2002, May 1). Determination of chlorine in concentrated sulfuric acid solution with a residual chlorine electrode. Analytical Chemistry. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]
-
ResearchGate. (2025, November 3). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. [Link]
- Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Pharmacological Evaluation of Some Novel 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
Girisha, M., et al. (2012). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]
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Technical Support Center: Handling Moisture Sensitivity of 3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. Its pronounced sensitivity to moisture necessitates specific handling and storage protocols to ensure experimental success and reagent integrity. This document provides in-depth, experience-driven solutions to common challenges in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, and why is it so sensitive to moisture?
A1: 3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is a reactive chemical intermediate featuring an acyl chloride functional group (-COCl) attached to a pyrazole ring. The high electrophilicity of the carbonyl carbon in the acyl chloride group makes it a valuable reagent for synthesizing amides, esters, and other derivatives by reacting it with various nucleophiles.[1]
Its acute sensitivity to moisture stems from the rapid and irreversible reaction between the acyl chloride and water, a process known as hydrolysis.[2][3] Water, acting as a nucleophile, attacks the electron-deficient carbonyl carbon.[4][5] This leads to the formation of the corresponding carboxylic acid (3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[5][6] This degradation not only consumes the starting material, reducing reaction yields, but the HCl produced can also catalyze unwanted side reactions.[2]
Caption: Hydrolysis mechanism of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride.
Q2: What are the proper storage and handling procedures for this reagent to maintain its integrity?
A2: Strict adherence to proper storage and handling protocols is crucial to prevent degradation.[3]
Storage Protocol:
-
Inert Atmosphere: The reagent must be stored under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[7][8]
-
Refrigeration: Keep the container tightly sealed in a refrigerator (2-8°C).[3]
-
Desiccation: Store the sealed container within a desiccator to protect it from ambient humidity, especially when equilibrating to room temperature before use.[9]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Displaces moisture and oxygen from the container. |
| Temperature | 2-8°C | Slows the rate of potential degradation reactions. |
| Location | Desiccator | Provides an additional barrier against ambient moisture. |
Handling Protocol: All manipulations should be performed using inert-atmosphere techniques, such as in a glovebox or under a continuous flow of nitrogen or argon.[7][10] Glassware must be rigorously dried, either by oven-drying or flame-drying under vacuum, immediately before use.[2][11] Use only anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[2]
Troubleshooting Guide
Q3: My reaction yield is significantly lower than expected. How can I determine if moisture contamination is the culprit?
A3: Low yields are a common consequence of using hydrolyzed 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride.[2][12] The following systematic approach can help diagnose the issue.
Caption: A logical workflow for troubleshooting low reaction yields.
Diagnostic Steps:
-
Visual Inspection: Before use, allow the container to warm to room temperature inside a desiccator to prevent condensation. A pure acyl chloride should be a free-flowing solid. Clumping or fuming upon exposure to air (due to HCl formation) indicates hydrolysis.[5]
-
Analytical Verification:
-
FT-IR Spectroscopy: Acquire an infrared spectrum of a small sample. The presence of a broad absorbance peak between 2500-3300 cm⁻¹ is characteristic of the O-H bond in the carboxylic acid hydrolysis product. The spectrum of the pure acyl chloride should be dominated by a sharp C=O stretch around 1750-1800 cm⁻¹.
-
¹H NMR Spectroscopy: Dissolve a sample in a dry deuterated solvent (e.g., CDCl₃). A broad singlet signal downfield (often >10 ppm) indicates the acidic proton of the carboxylic acid.
-
-
Procedural Review: If the starting material is pure, moisture was likely introduced during the experiment. Critically evaluate your procedure:
Q4: What is the recommended method for dispensing this reagent to minimize exposure to moisture?
A4: A careful and deliberate dispensing technique under an inert atmosphere is essential.
Step-by-Step Dispensing Protocol:
-
Temperature Equilibration: Remove the reagent container from cold storage and place it in a desiccator to allow it to warm to room temperature. This prevents condensation of atmospheric moisture on the cold surfaces of the container upon opening.
-
Inert Environment: Conduct all transfers inside a glovebox or using a Schlenk line to maintain a dry, inert atmosphere.[7][13]
-
Positive Pressure Transfer:
-
Briefly remove the container's cap under a positive flow of inert gas.
-
Quickly weigh the desired amount of the solid into a tared, oven-dried flask that is also being purged with inert gas.
-
Promptly and tightly reseal the main reagent container, purge the headspace with inert gas, and wrap the cap with paraffin film for added protection before returning it to cold storage.
-
-
Addition to Reaction: Dissolve the weighed reagent in a minimal amount of anhydrous solvent and transfer it to the reaction vessel via a gas-tight syringe or cannula.[10]
By adhering to these detailed protocols and troubleshooting guides, researchers can significantly mitigate the risks associated with the moisture sensitivity of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, leading to more reliable and reproducible experimental outcomes.
References
- BenchChem. (n.d.). overcoming low yield in reactions with 2-Bromo-2-phenylacetyl chloride.
- Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.
- Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
- BenchChem. (n.d.). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
- Questron Technologies Corp. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- Questron Technologies Corp. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
- Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
- PubChem. (n.d.). Acetyl chloride.
- Save My Exams. (2026, January 13). Test for Acyl Chlorides - A Level Chemistry Revision Notes.
- YouTube. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield.
- Chemos GmbH&Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
- ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?.
- Sciencemadness Wiki. (2024, January 8). Acetyl chloride.
- Reddit. (2023, March 14). Drying agents for Acyl halides : r/OrganicChemistry.
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
- Fisher Scientific. (2010, September 7). SAFETY DATA SHEET - Acetyl chloride.
- Reddit. (2024, November 20). What are some common causes of low reaction yields? : r/Chempros.
- Canadian Science Publishing. (1967, July). Kinetics of the hydrolysis of acyl chlorides in pure water.
- Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.
- chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.
- The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- ResearchGate. (2025, August 6). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation.
- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
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- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Technical Assessment: Structural Validation of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride via 1H NMR
This guide provides a technical assessment and structural validation protocol for 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride , a critical electrophilic intermediate used frequently in the synthesis of pyrazole-based pharmaceuticals (e.g., COX-2 inhibitors, p38 kinase inhibitors).
Executive Summary & Comparative Analysis
The primary challenge in characterizing 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (referred to hereafter as the Target ) is distinguishing it from its stable precursor and primary hydrolysis impurity, 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (referred to as the Precursor ).
Due to the high moisture sensitivity of the acyl chloride moiety, standard NMR preparation often leads to partial hydrolysis, resulting in confusing spectra. This guide defines the specific spectral fingerprints required to validate the active electrophile.
Comparative Spectral Fingerprint (400 MHz, CDCl₃)
| Feature | Target: Acid Chloride (-COCl) | Alternative: Carboxylic Acid (-COOH) | Differentiation Logic |
| Acidic Proton | Absent | Primary Indicator. The presence of any broad peak >10 ppm indicates hydrolysis or unreacted starting material. | |
| Pyrazole H-5 | Electronic Effect. The -COCl group is more electron-withdrawing (inductively) than -COOH, causing a downfield shift of the adjacent H-5 proton. | ||
| Methyl (C3) | Minimal shift difference; not diagnostic for conversion. | ||
| Phenyl (N1) | The N-phenyl signals are generally unaffected by the C4-substituent change. |
Detailed Structural Interpretation
The Pyrazole H-5 (The Diagnostic Handle)
The proton at position 5 of the pyrazole ring is the most sensitive probe for the oxidation state of the carbon at position 4.
-
Mechanism: The carbonyl chloride is a potent electron-withdrawing group (EWG). It pulls electron density away from the pyrazole ring, specifically deshielding the H-5 proton.
-
Observation: In the acid chloride, this singlet typically appears distinctly downfield (shifted by +0.1 to +0.3 ppm) relative to the carboxylic acid or ester precursors.
The N-Phenyl Group
The phenyl ring attached to N1 typically resolves into two sets of multiplets:
-
Ortho protons (2H):
7.6 – 7.8 ppm.[1] These are deshielded due to the anisotropy of the pyrazole ring and their proximity to the nitrogen lone pair. -
Meta/Para protons (3H):
7.3 – 7.5 ppm.
The C3-Methyl Group
Appearing as a sharp singlet around 2.5 ppm, this signal serves as an excellent internal integration standard (3H). If the integration of the aromatic region (5H) to this methyl group (3H) deviates, it suggests the presence of solvent impurities or non-pyrazole contaminants.
Experimental Protocol: The "Dry Solvent" Workflow
To ensure the spectrum reflects the Target and not the hydrolyzed Precursor , strict moisture control is required.
Reagents & Equipment[2][3][4]
-
Solvent: CDCl₃ (Deuterated Chloroform), 99.8% D, stored over 4Å Molecular Sieves.
-
Neutralizer: Anhydrous
(Optional, to neutralize trace HCl). -
Sample: ~10-15 mg of crude acid chloride.
Step-by-Step Methodology
-
Solvent Verification: Ensure your CDCl₃ is dry. Note: Commercial CDCl₃ often contains trace HCl and water, which will instantly hydrolyze the acid chloride.
-
Sample Prep:
-
Take a clean, oven-dried NMR tube.
-
Dissolve 10 mg of the solid acid chloride in 0.6 mL of dry CDCl₃.
-
Critical: Do not filter through standard silica or cotton unless they are oven-dried; cellulose cotton contains moisture.
-
-
Acquisition: Run the 1H NMR immediately (within 5 minutes of dissolution).
-
Processing: Phase correctly to ensure the baseline at >10 ppm is flat.
Visualization of Logic & Workflow
Diagram 1: Synthesis and Characterization Logic
This flow illustrates the chemical pathway and the critical decision points for analysis.
Caption: Workflow for the synthesis and spectroscopic validation of the acid chloride, highlighting the critical hydrolysis risk during analysis.
Diagram 2: Spectral Assignment Tree
A decision tree to interpret the specific shifts observed in the aromatic region.
Caption: Logic tree for assigning the critical H-5 pyrazole proton and distinguishing the acid chloride from ester/acid derivatives.
Troubleshooting & FAQ
Q: I see a broad peak at 11.0 ppm, but my H-5 signal is at 8.8 ppm. What is this? A: You likely have a mixture. The acid chloride is present (H-5 @ 8.8), but partial hydrolysis has occurred (OH @ 11.0). The H-5 for the acid impurity might be buried under the main peak or appearing as a shoulder around 8.4 ppm.
Q: Can I use DMSO-d6?
A: Avoid DMSO. DMSO is hygroscopic and often contains water. Furthermore, acid chlorides can react with DMSO (Pfitzner-Moffatt type side reactions) or simply hydrolyze rapidly due to the water content. Always use anhydrous
Q: There is a triplet at 1.2 ppm and quartet at 4.1 ppm. A: This indicates the Ethyl Ester . If you synthesized the acid chloride from an ethyl ester precursor using basic hydrolysis followed by chlorination, you may have unreacted starting material.
References
-
Synthesis of Pyrazole-4-carboxylic acids
-
Asian Journal of Organic & Medicinal Chemistry. "Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives."
- Context: Establishes the baseline shifts for aldehyde and acid precursors in 1-phenyl-pyrazole systems.
-
-
Chemical Shift Principles (EWG Effects)
-
Chemistry LibreTexts. "1H NMR Chemical Shifts."
- Context: Validates the inductive deshielding effect of acyl chlorides vs. carboxylic acids on alpha-protons.
-
-
Trace Impurities in NMR
-
Pyrazole Scaffold Characterization
-
Molecules (MDPI). "Synthesis and Characterization of Pyrazole Derivatives."
- Context: Provides comparative NMR data for 3-methyl-1-phenyl-1H-pyrazole derivatives (esters/acids)
-
Sources
Guide to FTIR Characterization: 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
Executive Summary
This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) spectroscopic characteristics of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride . It is designed for medicinal chemists and process engineers monitoring the synthesis of pyrazole-based scaffolds, particularly the conversion of carboxylic acid precursors to reactive acid chloride intermediates.
The guide focuses on the diagnostic spectral shifts required to validate conversion, assess purity, and detect hydrolysis (degradation).
Structural Context & Vibrational Logic[1]
To interpret the spectrum accurately, one must deconstruct the molecule into its vibrational oscillators. The target molecule consists of a pyrazole core substituted with a phenyl ring, a methyl group, and a reactive chlorocarbonyl moiety.[1]
The Diagnostic "Blue Shift"
The critical quality attribute (CQA) in synthesizing this compound is the formation of the acid chloride.
-
Mechanism: Replacing the hydroxyl group (-OH) of the carboxylic acid with a chlorine atom (-Cl) removes hydrogen bonding and introduces an electronegative inductive effect.
-
Result: This strengthens the C=O bond, causing a significant shift to a higher wavenumber (frequency), typically >60 cm⁻¹ higher than the starting acid.
Characteristic Peak Analysis
The following data compares the target Acid Chloride against its precursor (Carboxylic Acid) and its hydrolysis degradation product.
Table 1: Diagnostic FTIR Peaks (Comparison)
| Functional Group | Vibration Mode | Target: Acid Chloride (cm⁻¹) | Precursor: Carboxylic Acid (cm⁻¹) | Spectral Interpretation |
| Carbonyl (C=O) | Stretching | 1750 – 1780 (Strong) | 1680 – 1710 (Strong) | Primary Confirmation. The shift to ~1760+ confirms conversion to -COCl. |
| Hydroxyl (O-H) | Stretching | Absent | 2500 – 3300 (Broad) | Presence of a broad mound here indicates unreacted starting material or hydrolysis. |
| C-Cl | Stretching | 600 – 800 | Absent | Often obscured by aromatic bends, but appearance of new bands in fingerprint region supports -Cl presence. |
| Aromatic C-H | Stretching | 3000 – 3100 | 3000 – 3100 | Attributable to the Phenyl and Pyrazole rings. |
| Aliphatic C-H | Stretching | 2900 – 2980 | 2900 – 2980 | Methyl group (-CH₃) vibration; remains unchanged during reaction. |
| C=N / C=C | Ring Stretch | 1500 – 1600 | 1500 – 1600 | Characteristic "breathing" modes of the pyrazole/phenyl systems. |
Critical Note: If you observe a "doublet" or shoulder in the carbonyl region (e.g., 1760 and 1710 cm⁻¹), your sample has likely partially hydrolyzed due to atmospheric moisture.
Experimental Protocol: Reaction Monitoring
This workflow details how to use FTIR to monitor the synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride from 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using Thionyl Chloride (
Method: In-Situ Reaction Endpoint Determination
-
Baseline Acquisition:
-
Collect a reference spectrum of the dry Carboxylic Acid starting material.
-
Note the carbonyl position (~1690 cm⁻¹) and the broad O-H stretch.
-
-
Reaction Sampling:
-
Safety: Perform in a fume hood.
generates and gas. -
Aliquot 50 µL of the reaction mixture (refluxing in toluene or neat
). -
Evaporation: Briefly apply high vacuum or a stream of dry
to remove excess (which has a interfering peak ~1230 cm⁻¹).
-
-
Measurement (ATR-FTIR):
-
Place the residue on the diamond/ZnSe crystal.
-
Scan: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.
-
Clean-up: Immediately wipe with dry dichloromethane; avoid water/ethanol which react with the product.
-
-
Validation Criteria:
-
Pass: Disappearance of O-H mound (3000 region) AND appearance of sharp C=O peak >1750 cm⁻¹.
-
Fail: Persistence of peak at ~1690 cm⁻¹ (Incomplete reaction).
-
Visualization: Synthesis & Spectral Pathway[3]
The following diagram illustrates the chemical transformation and the corresponding spectral checkpoints.
Figure 1: Reaction pathway highlighting the spectral shifts between the acid precursor, the target acid chloride, and the potential hydrolysis degradation product.
Technical Nuances & Troubleshooting
Handling Moisture Sensitivity
Acid chlorides are highly electrophilic. Exposure to humid air for even 30 seconds during FTIR sampling can generate carboxylic acid on the surface of the ATR crystal.
-
Solution: Use a "Liquid Cell" with dry solvent (e.g.,
or ) or perform the ATR measurement under a dry nitrogen purge.
Differentiating from Anhydrides
If the reaction is overheated or reagents are imbalanced, symmetric anhydrides may form.
-
differentiation: Anhydrides show a doublet in the carbonyl region (symmetric and asymmetric stretching) typically separated by ~60 cm⁻¹ (e.g., 1760 and 1820 cm⁻¹). The acid chloride shows a singlet (or a very weak overtone).
References
-
OpenStax Chemistry. "Spectroscopy of Carboxylic Acid Derivatives." Organic Chemistry. Accessed February 21, 2026. [Link]
-
Chemistry LibreTexts. "Infra-red Spectra as Evidence of Carboxylic Acid Derivative Structure." Accessed February 21, 2026. [Link]
-
ResearchGate. "Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives."[1] Journal of Heterocyclic Chemistry. Accessed February 21, 2026. [Link]
-
Oregon State University. "Spectroscopy of Carboxylic Acid Derivatives." Accessed February 21, 2026. [Link]
Sources
Technical Guide: TLC Visualization & Analysis of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
Executive Summary
The Challenge: 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride presents a classic analytical paradox. While the pyrazole-phenyl core offers excellent UV chromophores, the acid chloride moiety is highly reactive and hydrolytically unstable on silica gel.[1]
The Solution: Direct TLC analysis of the acid chloride is unreliable due to "ghost spotting" and streaking caused by in-situ hydrolysis.[1] This guide prioritizes pre-plate derivatization (solvolysis) as the gold standard for purity assessment, supported by specific colorimetric staining for functional group verification.[1][2]
Part 1: Chemical Profile & Analytical Challenges[2]
To visualize this compound effectively, one must understand its behavior on the stationary phase.[1]
-
UV Activity: High.[1] The conjugation between the phenyl ring, the pyrazole core, and the carbonyl group creates strong
transitions, making it highly visible at 254 nm . -
Stationary Phase Interaction: Silica gel is slightly acidic and hygroscopic. When the acid chloride is spotted directly, it reacts with surface silanols (
) and adsorbed water, converting to the corresponding carboxylic acid ( ) during the run.[1] -
Result: The observed spot is often the decomposition product (the acid), not the target molecule.
Visualization: The Hydrolysis Trap
The following diagram illustrates why direct spotting leads to false data (streaking/low Rf) versus the clean signal obtained via methanol quenching.
Caption: Figure 1. Mechanistic comparison of direct silica interaction vs. pre-elution methanol derivatization.
Part 2: Comparative Visualization Methods
Method A: UV Fluorescence (254 nm) - The Workhorse[1][2]
-
Mechanism: The phenyl-pyrazole conjugate system quenches the F254 indicator on the plate.[1]
-
Protocol:
-
Pros: Non-destructive, high sensitivity (<1 µg).
-
Cons: Cannot distinguish between the Acid Chloride, the Acid (hydrolysis product), and the Ester (derivative) solely by appearance; requires Rf differentiation.
Method B: The "Self-Validating" Methanol Quench - Gold Standard
Instead of trying to run the unstable acid chloride, convert it intentionally to the methyl ester.[1] This confirms the presence of the reactive acyl chloride group (if the starting material was already the acid, it would not esterify instantly under these mild conditions).[1]
-
Protocol:
-
Take 10 µL of reaction mixture.
-
Dilute into 500 µL of dry Methanol (MeOH).
-
Wait 1 minute (conversion to methyl ester).
-
Spot this solution alongside the starting material (carboxylic acid).[1]
-
-
Interpretation:
Method C: Ferric Hydroxamate Stain - The Specificity Test
This is the most specific chemical test for acid chlorides and esters.[1] It differentiates them from carboxylic acids (which do not react).[1]
-
Mechanism: Acid chlorides react with hydroxylamine to form hydroxamic acids, which complex with Fe(III) to form a deeply colored violet/red chelate.[1][2]
-
Protocol:
-
Result: Red/Violet spot on a yellow background.[1]
Method D: Bromocresol Green - The Impurity Detector
Useful for detecting the carboxylic acid impurity (hydrolysis product).[1]
-
Result: Acidic spots (carboxylic acid) turn Yellow on a Blue background.[1][5] The intact acid chloride (if surviving) or ester will not stain immediately (though acid chloride may eventually turn yellow as it hydrolyzes on the plate).[1]
Part 3: Comparative Analysis & Experimental Data
The following table summarizes the expected behavior of the target molecule versus its common impurities.
| Feature | Target: Acid Chloride (Direct Spot) | Target: Acid Chloride (MeOH Quench) | Impurity: Carboxylic Acid |
| Stability on Silica | Unstable (Decomposes) | Stable (As Methyl Ester) | Stable |
| Rf Value (Typical) | Variable / Streaking (0.0 - 0.[1][2]2) | High (0.5 - 0.7) | Low (0.1 - 0.[1]3) |
| UV 254 nm | Strong Absorption | Strong Absorption | Strong Absorption |
| Ferric Hydroxamate | Positive (Red/Violet)* | Positive (Red/Violet) | Negative |
| Bromocresol Green | Yellow (due to hydrolysis) | Negative (Blue background) | Yellow |
*> Note: Direct detection of acid chloride with hydroxamate is difficult on TLC due to prior hydrolysis; the MeOH quench method is preferred for this stain as well.
Part 4: Recommended Workflow (Decision Matrix)
Follow this logic to validate your product synthesis.
Caption: Figure 2. Operational workflow for validating 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1] (Standard reference for acid chloride characterization and derivatization).
-
Chemistry LibreTexts. "Visualizing TLC Plates." (Accessed 2024).[1][2]
-
Shriner, R. L., et al. The Systematic Identification of Organic Compounds, 8th Ed.[1][2][7] John Wiley & Sons, 2004.[1][7] (Source for Hydroxamic Acid Test protocols).
-
ResearchGate Discussion. "Stability of acid chlorides on silica gel TLC." (Community consensus on hydrolysis issues).[1][2]
-
PubChem. "3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride Compound Summary."[1] (Structural verification).[1][2]
Sources
Elemental analysis standards for 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
An In-Depth Guide to the Elemental Analysis of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride: Standards, Techniques, and Data Interpretation
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is a non-negotiable cornerstone of scientific rigor. For novel compounds like 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, a key intermediate in the synthesis of various biologically active agents, elemental analysis serves as a fundamental validation step.[1][2] This guide provides a comprehensive comparison of the analytical standards and techniques used to verify the elemental composition of this compound, offering insights into experimental design and data interpretation.
The Foundational Importance of Elemental Analysis
Elemental analysis is a critical quality control process in organic chemistry that determines the elemental composition (by mass) of a sample.[3] For a newly synthesized compound such as 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, it provides quantitative evidence of its composition and, by extension, its purity.[3][4] This is essential for:
-
Structural Confirmation: Verifying that the empirical formula derived from experimental data matches the theoretical formula of the target molecule.
-
Purity Assessment: Ensuring the absence of significant impurities, which is crucial for subsequent reactions or biological testing.
-
Regulatory Compliance: Meeting the stringent purity requirements set by scientific journals and regulatory bodies for the characterization of new chemical entities.[5]
Theoretical Composition: The Gold Standard Benchmark
The first step in any elemental analysis workflow is to calculate the theoretical elemental composition from the molecular formula. This calculated value serves as the benchmark against which all experimental results are measured.
Molecular Formula: C₁₁H₉ClN₂O[6]
Molecular Weight: 220.65 g/mol [6]
Based on this, the theoretical mass percentages of each element are calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 11 | 132.121 | 59.88% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.11% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.69% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.07% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.25% |
| Total | 220.659 | 100.00% |
Primary Analytical Technique: Combustion Analysis
For the determination of carbon, hydrogen, and nitrogen (CHN), combustion analysis is the universally accepted gold standard due to its high precision and reliability.[7]
Principle of Operation
The technique is elegantly simple in its principle: a small, precisely weighed amount of the organic sample is combusted in a high-temperature (around 1150 °C), oxygen-rich environment.[8] This process breaks the molecule down into its constituent elemental gases.
-
Carbon is converted to Carbon Dioxide (CO₂).
-
Hydrogen is converted to Water (H₂O).
-
Nitrogen is converted to Nitrogen gas (N₂) or its oxides (NOx), which are then reduced to N₂.
These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[3][8] The instrument's software then back-calculates the mass percentage of each element from the detected gases.
Experimental Workflow: CHN Analysis
Caption: Workflow for CHN combustion analysis.
Oxygen and Chlorine Analysis
It is important to note that oxygen is typically determined separately by pyrolysis in an oxygen-free, high-temperature furnace, where it is converted to carbon monoxide (CO). Chlorine analysis often requires other methods, such as titration or ion chromatography, after sample combustion and absorption in a suitable solution.
Alternative & Confirmatory Technique: High-Resolution Mass Spectrometry (HRMS)
While combustion analysis provides the elemental ratio, High-Resolution Mass Spectrometry (HRMS) offers a powerful, complementary method for confirming the molecular formula.[5] HRMS can measure the mass-to-charge ratio (m/z) of the parent ion to a very high degree of accuracy (typically within 0.003 m/z units).[5][9]
This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, the expected monoisotopic mass is 220.04034.[6] An HRMS result that is extremely close to this value provides strong evidence for the proposed molecular formula.
Comparison of Primary Analytical Techniques
| Feature | Combustion Analysis | High-Resolution Mass Spectrometry (HRMS) |
| Primary Output | Elemental percentages (%C, %H, %N) | Exact mass-to-charge ratio (m/z) |
| Information Provided | Empirical formula, Purity assessment | Molecular formula confirmation |
| Accuracy Standard | Typically ±0.4% of theoretical value[5] | Typically < 5 ppm or 0.003 m/z of theoretical mass[5] |
| Sample Size | Milligrams (mg) | Nanograms (ng) to micrograms (µg)[9] |
| Analysis Time | ~10 minutes per sample[8][9] | < 1 minute per sample (after setup) |
| Primary Use Case | Definitive proof of elemental composition and purity. | Rapid confirmation of molecular formula. |
Acceptance Criteria: The ±0.4% Rule
The most widely accepted standard for elemental analysis in academic and pharmaceutical settings is that the experimentally determined values for carbon, hydrogen, and nitrogen must be within ±0.4% of the theoretical calculated values.[5] This tolerance accounts for minor instrumental variations and the potential presence of trace impurities (e.g., solvent, water) that do not compromise the overall purity of the bulk material.
Interpreting Sample Data
Let's consider a typical set of experimental results for a highly pure sample of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride.
| Element | Theoretical % | Experimental % (Example) | Deviation | Pass/Fail (±0.4%) |
| C | 59.88% | 59.65% | -0.23% | Pass |
| H | 4.11% | 4.05% | -0.06% | Pass |
| N | 12.69% | 12.81% | +0.12% | Pass |
| HRMS (m/z) | 220.04034 | 220.04010 | -0.00024 | Pass |
In this example, all CHN values fall comfortably within the ±0.4% window, and the HRMS data strongly supports the assigned molecular formula. This combination of results provides a high degree of confidence in the identity and purity of the synthesized compound.
Experimental Protocols
Protocol 1: Sample Preparation for Combustion Analysis
-
Drying: Dry the 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride sample under a high vacuum for at least 12 hours to remove any residual solvent or moisture, which can significantly affect hydrogen and oxygen values.
-
Weighing: On a microbalance, accurately weigh approximately 2-3 mg of the dried sample into a tin or silver capsule. Record the weight to at least four decimal places.
-
Encapsulation: Crimp the capsule to ensure no sample is lost and a tight, air-free seal is formed.
-
Loading: Place the encapsulated sample into the elemental analyzer's autosampler, ensuring it is correctly logged in the instrument's sequence.
Protocol 2: Sample Preparation for HRMS (ESI)
-
Stock Solution: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase solvent.
-
Analysis: Infuse the working solution directly into the mass spectrometer or inject it via an HPLC system. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
Conclusion and Best Practices
Verifying the elemental composition of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is a critical step that underpins all subsequent research and development. The gold standard approach involves combustion analysis to determine the C, H, and N percentages, which must align with theoretical values to within ±0.4% . This should be complemented by High-Resolution Mass Spectrometry (HRMS) to provide unequivocal confirmation of the molecular formula. By employing this dual-technique approach, researchers can ensure the highest level of scientific integrity and confidence in their chemical entities.
References
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
- A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6).
- An International Study Evaluating Elemental Analysis - PMC - NIH. (n.d.).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).
- N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl) - PMC. (n.d.).
- Basic principles and tests of organic element analysis | Universal Lab Blog. (2024, March 7).
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.).
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications. (n.d.).
- Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. (2007, October 4).
- 957294-52-9, 3-methyl-1-phenylpyrazole-4-carbonyl chloride Formula - Echemi. (n.d.).
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (2021, June 22).
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem. (n.d.).
- Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). (2025, September 23).
- General methods of synthesis for pyrazole and its derivatives. - ResearchGate. (n.d.).
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (2013, July 29).
- Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. (n.d.).
- Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Publishing. (n.d.).
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022, November 7).
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC. (2023, September 13).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
[1][2]
Executive Summary & Hazard Identification
3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (CAS: 1128-54-7) is a specialized heterocyclic building block. While the pyrazole ring confers thermal stability, the acid chloride (carbonyl chloride) functional group dictates its immediate handling risks.
This compound is moisture-sensitive and a lachrymator . Improper disposal—specifically rapid addition of water—can result in a violent exothermic reaction, releasing corrosive Hydrogen Chloride (HCl) gas and creating a pressurized inhalation hazard.
Core Hazard Profile (GHS Classifications)
| Hazard Class | Category | Hazard Statement | Operational Implication |
| Skin Corrosion | 1B | Causes severe skin burns | Mandatory: Double-gloving (Nitrile over Laminate). |
| Eye Damage | 1 | Causes serious eye damage | Mandatory: Face shield + Goggles. |
| Reactivity | EUH014 | Reacts violently with water | Critical: Never dispose of directly into sinks or aqueous waste drums without quenching. |
Pre-Disposal Assessment & Decision Matrix
Before initiating any procedure, quantify the material. Acid chlorides possess high potential energy; the scale of disposal dictates the safety protocol.
Disposal Decision Tree
Figure 1: Decision matrix for determining the appropriate disposal pathway based on chemical inventory scale.
In-House Quenching Protocol (Small Scale <10g)
Objective: Convert the reactive acid chloride into its stable, non-volatile carboxylic acid derivative (3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) and neutralize the generated HCl.
Chemical Mechanism:
Equipment Required[1][2][3][4][5][6][7][8][9][10]
-
Ventilation: Certified Chemical Fume Hood.
-
Vessel: 3-neck round bottom flask or large Erlenmeyer flask (open top).
-
Cooling: Ice/Water bath.
-
Reagents: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
).-
Note: NaOH is preferred to avoid excessive foaming (
generation) associated with bicarbonates.
-
Step-by-Step Procedure
-
Preparation of Quenching Solution:
-
In the fume hood, prepare a volume of 10% NaOH solution roughly 20x the volume of the acid chloride to be disposed.
-
Place the receiving flask into an ice bath and allow it to cool to <5°C.
-
-
Dilution (Optional but Recommended):
-
If the acid chloride is solid or viscous, dissolve/dilute it in a minimal amount of non-reactive solvent like Dichloromethane (DCM) or Toluene . This moderates the reaction rate.
-
-
Controlled Addition:
-
SLOWLY add the acid chloride solution dropwise to the stirred alkaline solution.
-
Observation: You may see white "smoke" (HCl mist) if added too fast. Stop addition immediately if temperature spikes or vigorous bubbling occurs.
-
-
Reaction Monitoring:
-
Allow the mixture to stir for 30–60 minutes after addition is complete.
-
Remove the ice bath and allow to warm to room temperature.
-
Verification: Check pH. It must remain basic (pH > 10). If acidic, add more base.
-
-
Final Waste Stream Separation:
-
The resulting mixture contains the sodium salt of the pyrazole carboxylic acid (water-soluble).
-
Scenario A (No Organic Solvent used): The entire mixture can be labeled and disposed of as Basic Aqueous Waste .
-
Scenario B (DCM/Toluene used): Pour into a separatory funnel. Separate the organic layer (Solvent Waste) from the aqueous layer (Basic Aqueous Waste).
-
Quenching Workflow Diagram
Figure 2: Chemical workflow for the safe neutralization and hydrolysis of acid chlorides.
Large Scale Disposal (>10g)
For quantities exceeding 10 grams, in-house quenching poses significant risks of thermal runaway and overwhelming fume generation.
-
Do NOT Quench: Leave the material in its original container.
-
Secondary Containment: Place the container inside a chemically resistant bag (polyethylene).
-
Labeling: Mark clearly as "Acid Chloride - Water Reactive - Corrosive."
-
Hand-off: Contact your facility's Hazardous Waste Management team for "Lab Pack" services. The material will be routed for commercial incineration.
Emergency Contingencies
Accidental Spill
-
Evacuate: Clear the immediate area. The hydrolysis will generate HCl gas.
-
PPE: Do not approach without a respirator (acid gas cartridge) if outside a hood.
-
Neutralization: Cover the spill with Sodium Carbonate (Soda Ash) or Dry Sand .[1] Do not use water.[1][2]
-
Cleanup: Sweep the solid/sand mixture into a container and dispose of as hazardous waste.
Exposure[1][5]
-
Skin: Immediate flush with water for 15 minutes.[3] The acid chloride reacts with skin moisture to produce acid burns.
-
Inhalation: Move to fresh air immediately. Seek medical attention for potential pulmonary edema (delayed onset).
References
-
Sigma-Aldrich. (2023).[4] Safety Data Sheet: 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. Merck KGaA.[4]
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. MIT Environment, Health & Safety.
-
Princeton University EHS. (2022). Laboratory Safety Guide: Quenching Reactive Chemicals. Princeton University.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2755866. PubChem.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
